molecular formula C22H26O5 B15159587 1,1'-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) CAS No. 663891-83-6

1,1'-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene)

Cat. No.: B15159587
CAS No.: 663891-83-6
M. Wt: 370.4 g/mol
InChI Key: ARNZGBFVGVTNOC-UHFFFAOYSA-N
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Description

1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) is a complex organic compound with the molecular formula C22H26O5. This compound is characterized by its unique structure, which includes two 5,6-dimethoxy-2,3-dihydro-1H-indene units connected by an oxygen bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) typically involves the reaction of 5,6-dimethoxy-2,3-dihydro-1H-indene with appropriate reagents under controlled conditions. One common method involves the use of a Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes.

Comparison with Similar Compounds

Properties

CAS No.

663891-83-6

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

1-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)oxy]-5,6-dimethoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C22H26O5/c1-23-19-9-13-5-7-17(15(13)11-21(19)25-3)27-18-8-6-14-10-20(24-2)22(26-4)12-16(14)18/h9-12,17-18H,5-8H2,1-4H3

InChI Key

ARNZGBFVGVTNOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)OC3CCC4=CC(=C(C=C34)OC)OC)OC

Origin of Product

United States

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